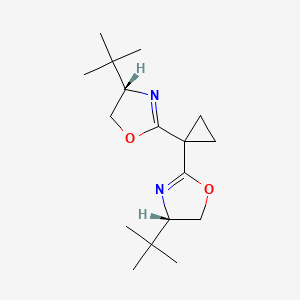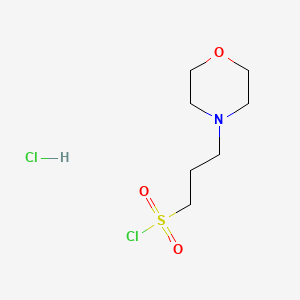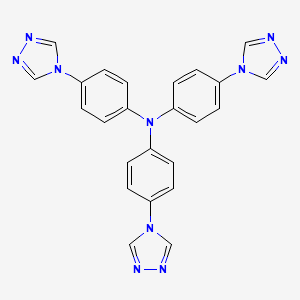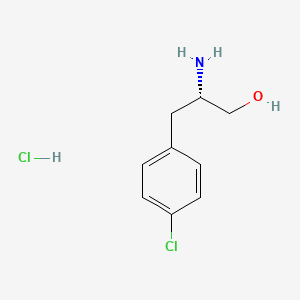
(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Übersicht
Beschreibung
“(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride” is also known as “(S)-3-(4-chlorophenyl)-beta-alaninol HCl” with a molecular formula of C9H13Cl2NO . It’s a chemical compound with various potential applications in research and development .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chlorophenyl group, a propanol group, and an amino group . The compound has a molecular weight of 185.65 g/mol .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 185.65 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. Its exact mass and monoisotopic mass are 185.0607417 g/mol. It has a topological polar surface area of 46.2 Ų .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy Applications
The compound FTY720, also known as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, has been approved by the FDA for treating multiple sclerosis due to its immunosuppressive effects. It activates sphingosine-1-phosphate receptors (S1PRs) and shows antitumor efficacy in several cancer models, indicating a potential for cancer therapy. Its mechanism suggests S1PR-independent pathways, different from its immunosuppressive properties, highlighting a broad spectrum of pharmacological activities (Zhang et al., 2013).
Environmental Impact of Chlorophenols
Chlorophenols, such as 2-chlorophenol and 4-chlorophenol, exhibit moderate toxic effects on mammalian and aquatic life. Their environmental persistence varies, but they can exert considerable toxicity upon long-term exposure to fish. These compounds underline the importance of studying the environmental fate and impact of chlorinated organic compounds, including those related to "(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride" (Krijgsheld & Gen, 1986).
Biodegradation and Environmental Remediation
The degradation of chlorinated phenols, compounds structurally related to the query, by zero-valent iron (ZVI) and bimetallic systems, has been explored for environmental remediation. These methods offer efficient pathways for dechlorinating toxic industrial chemicals, demonstrating the potential for remediating environments contaminated by similar chlorinated compounds (Gunawardana, Singhal, & Swedlund, 2011).
Pharmacological Effects of Similar Compounds
Hydroxychloroquine, a compound with a phenolic structure, serves as an immunosuppressant and has been studied for its efficacy in treating autoimmune disorders. It modulates T-cell and B-cell activity and cytokine gene expression, which could provide insights into the pharmacological potential of related compounds (Taherian et al., 2013).
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDWUIKCXWULET-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



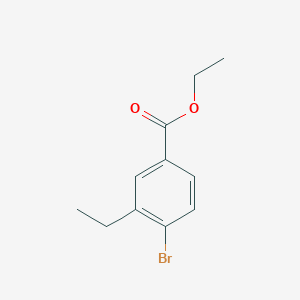
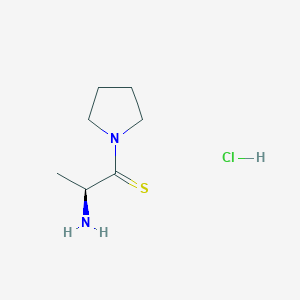
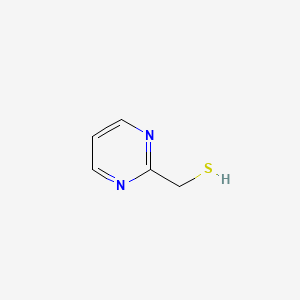
![N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3177548.png)
![4-[4-Tert-butyl-2-(4-carboxyphenoxy)phenoxy]benzoic acid](/img/structure/B3177556.png)

![(2R,3S,5R)-5-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3177561.png)
![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3177573.png)
![5-Chloro-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B3177583.png)
